![molecular formula C9H10Cl2N2 B2489356 2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine CAS No. 1512101-43-7](/img/structure/B2489356.png)
2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine, commonly known as clopyralid, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the pyridine family of herbicides and is a systemic, post-emergent herbicide that is absorbed by the leaves and transported to the roots of the plant.
作用机制
Clopyralid works by disrupting the plant's ability to produce certain amino acids, which are essential for growth and development. Specifically, it inhibits the enzyme aminotransferase, which is involved in the biosynthesis of tryptophan and other aromatic amino acids. As a result, the plant cannot produce these amino acids and eventually dies.
Biochemical and Physiological Effects:
Clopyralid has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can have negative effects on certain plant species, particularly legumes, which are more sensitive to the herbicide. Additionally, clopyralid can persist in soil for several months, which can lead to unintended effects on subsequent crops.
实验室实验的优点和局限性
Clopyralid is a useful tool for studying plant physiology and biochemistry, particularly in the context of amino acid metabolism. However, its potential negative effects on non-target organisms and persistence in soil must be taken into account when designing experiments.
未来方向
There are several areas of research that could benefit from further study of clopyralid. These include:
1. Development of more selective herbicides that target specific plant species without harming non-target organisms.
2. Investigation of the long-term effects of clopyralid on soil health and subsequent crop growth.
3. Development of alternative weed control methods that are more environmentally sustainable.
4. Study of the potential effects of clopyralid on microbial communities in soil and their role in nutrient cycling.
5. Investigation of the genetic and biochemical mechanisms underlying plant sensitivity or resistance to clopyralid.
合成方法
Clopyralid can be synthesized by reacting 3,6-dichloro-2-methylpyridine-4-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a base. The reaction produces a salt, which is then acidified to yield clopyralid. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
Clopyralid has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in field trials to control weeds in various crops, including corn, soybeans, and wheat. Additionally, clopyralid has been studied for its potential use in controlling invasive plant species in natural ecosystems.
属性
IUPAC Name |
2,4-dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-9(2)4-3-5-6(9)12-8(11)13-7(5)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVRPRZSBMBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1N=C(N=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine | |
CAS RN |
1512101-43-7 |
Source


|
| Record name | 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)
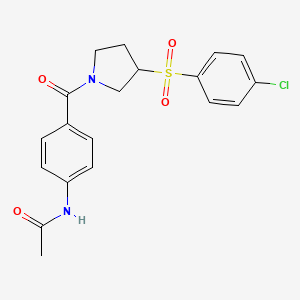

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
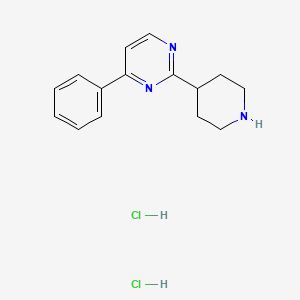
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)

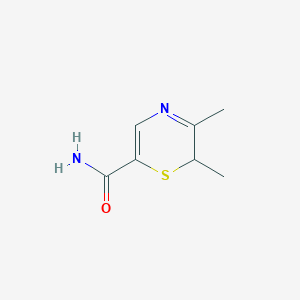
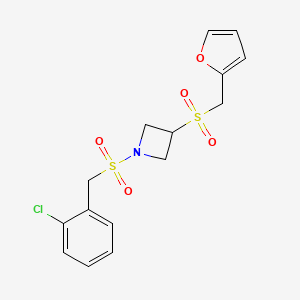
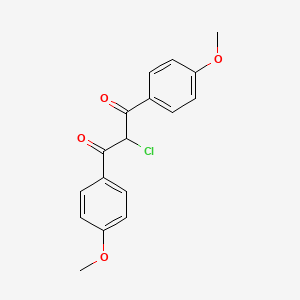
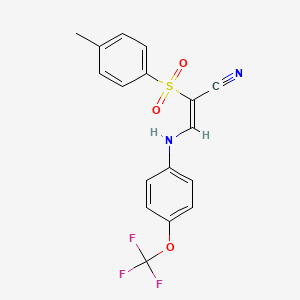


![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)